5-ethoxy-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-ethoxy-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3O/c1-2-14-6-4-13-9-7(8(6)10)5(11)3-12-9/h3-4H,2,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCWIBSSBAGKLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C2C(=C1F)C(=CN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies and Methodologies for 5 Ethoxy 4 Fluoro 1h Pyrrolo 2,3 B Pyridin 3 Amine
Retrosynthetic Analysis and Key Disconnection Points for the Pyrrolo[2,3-b]pyridine Scaffold
Retrosynthetic analysis of the 1H-pyrrolo[2,3-b]pyridine scaffold reveals several key disconnection points that form the basis of most synthetic strategies. The most common approaches involve the annulation of a pyrrole (B145914) ring onto a pre-existing, functionalized pyridine (B92270) core. researchgate.net
One primary disconnection is at the C2-C3 and N1-C7a bonds of the pyrrole ring. This approach starts from a 2-aminopyridine derivative. For instance, a 2-amino-3-halopyridine can be elaborated through palladium-catalyzed reactions, such as the Sonogashira coupling with an alkyne, followed by an intramolecular cyclization to form the bicyclic system. organic-chemistry.org This is a versatile method that allows for the introduction of various substituents at the C2 position of the azaindole core.
Another common strategy involves disconnection at the C3-C3a bond, which is characteristic of methods like the Fischer indole (B1671886) synthesis. This would involve the reaction of a substituted pyridylhydrazine with a suitable ketone or aldehyde. However, such methods can be limited by the availability of starting materials and sometimes harsh reaction conditions. researchgate.net The Madelung synthesis, involving the intramolecular cyclization of an N-(2-pyridyl)acetamide, represents another classical approach, though it often requires high temperatures and strong bases. researchgate.net
For the specific target, 5-ethoxy-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine, a logical retrosynthetic approach would involve disconnecting the 3-amino group, suggesting its introduction late in the synthesis via nitration and subsequent reduction of a 5-ethoxy-4-fluoro-1H-pyrrolo[2,3-b]pyridine intermediate. The pyrrole ring itself would be disconnected to a substituted 2-aminopyridine precursor, such as a 2-amino-3-halo-4-fluoro-5-ethoxypyridine, which would already contain the required substituents on the pyridine ring.
Key Disconnection Strategies:
| Disconnection Approach | Key Intermediate | Relevant Synthetic Methods |
| Pyrrole ring annulation | Substituted 2-aminopyridine | Sonogashira coupling/cyclization, Bartoli indole synthesis, Fischer indole synthesis, Madelung synthesis researchgate.netorganic-chemistry.orgnbuv.gov.ua |
| Pyridine ring annulation | Substituted pyrrole | Condensation and cyclization reactions nbuv.gov.uauni-rostock.de |
| Functional group introduction | Halogenated pyrrolo[2,3-b]pyridine | Nitration/Reduction, Buchwald-Hartwig amination nih.gov |
Development of Novel and Optimized Synthetic Routes to this compound
The synthesis of the target molecule requires a carefully designed sequence of reactions to install the ethoxy, fluoro, and amino functionalities onto the correct positions of the pyrrolo[2,3-b]pyridine core.
A plausible multi-step linear synthesis would commence from a highly substituted pyridine derivative. The general strategy involves constructing the pyrrole ring onto this pyridine core, followed by functionalization to install the 3-amino group.
A representative linear sequence is outlined below:
Preparation of a Substituted Pyridine: The synthesis would begin with a suitable pyridine precursor, which is functionalized to yield a key intermediate like 2-amino-3-iodo-4-fluoro-5-ethoxypyridine.
Pyrrole Ring Formation: The 2-amino-3-iodopyridine intermediate can undergo a palladium-catalyzed Sonogashira coupling with a protected alkyne, such as trimethylsilylacetylene. The resulting 2-amino-3-alkynylpyridine is then subjected to a base- or metal-catalyzed intramolecular cyclization to form the 5-ethoxy-4-fluoro-1H-pyrrolo[2,3-b]pyridine core. Protecting the pyrrole nitrogen, for example with a trimethylsilylethoxymethyl (SEM) group, is often necessary for subsequent steps. nih.gov
Introduction of the 3-Amino Group: The protected 5-ethoxy-4-fluoro-1H-pyrrolo[2,3-b]pyridine can be nitrated at the C3 position. Electrophilic nitration of the pyrrole ring is a common transformation. The resulting 3-nitro derivative is then reduced to the corresponding 3-amino group using standard reducing agents like SnCl₂ or catalytic hydrogenation.
Deprotection: The final step involves the removal of the protecting group from the pyrrole nitrogen to yield the target compound, this compound. nih.gov
An alternative linear approach involves the synthesis of 2-amino-pyrrole-3-carbonitrile derivatives which can then react with compounds like 2-arylidenemalononitriles to build the pyridine portion of the scaffold. juniperpublishers.comresearchgate.net
Convergent syntheses offer advantages in terms of efficiency and the ability to generate diversity. In a convergent strategy for the target molecule, a pre-functionalized pyrrole and a pyridine precursor could be synthesized separately and then coupled.
For instance, one could envision a strategy where a 4-chloro-5-ethoxy-1H-pyrrolo[2,3-b]pyridin-3-amine is synthesized first. The fluorine could then be introduced via a nucleophilic aromatic substitution (SNAr) reaction. However, the reactivity of the 4-position in 7-azaindoles towards SNAr can be challenging. researchgate.net
A more viable convergent approach involves the late-stage functionalization of a pre-formed bicyclic core using cross-coupling reactions. A 3,4-dihalo-5-ethoxy-1H-pyrrolo[2,3-b]pyridine could serve as a versatile intermediate. One halogen (e.g., at C4) could be displaced to introduce the fluoro group, while the other (at C3) could be converted to the amino group via a Buchwald-Hartwig amination.
Optimizing the synthesis of complex molecules like this compound with green chemistry principles is an important consideration. This involves minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.
One key aspect is the use of one-pot or tandem reactions to reduce the number of work-up and purification steps. For example, the copper-free Sonogashira alkynylation and subsequent base-mediated indolization can sometimes be performed in a one-pot process. organic-chemistry.org Multi-component reactions, where three or more reactants combine in a single operation to form the product, are another powerful tool in green synthesis for building heterocyclic scaffolds. scielo.org.mxbeilstein-journals.orgmdpi.com
The choice of solvent is also critical. Utilizing greener solvents like water or ethanol, or minimizing solvent use altogether, can significantly reduce the environmental impact of a synthesis. researchgate.net Furthermore, replacing traditional stoichiometric reagents with catalytic alternatives, particularly in oxidation and reduction steps, improves atom economy and reduces waste.
Catalytic Methodologies for Functionalization and Cyclization Steps
Catalysis, particularly with transition metals, is indispensable in the modern synthesis of heterocyclic compounds like pyrrolo[2,3-b]pyridines. These methods enable efficient bond formation under mild conditions.
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the pyrrolo[2,3-b]pyridine scaffold. nih.gov
The Suzuki-Miyaura coupling is widely used for forming carbon-carbon bonds. mdpi.comorganic-chemistry.org In the context of synthesizing derivatives of the target compound, a halogenated 1H-pyrrolo[2,3-b]pyridine intermediate could be coupled with various organoboron reagents. For example, a 2-iodo-4-chloro-pyrrolopyridine can chemoselectively undergo Suzuki coupling at the more reactive C2 position. nih.gov This reaction is tolerant of many functional groups and is a cornerstone of modern drug discovery. mdpi.comresearchgate.net
Suzuki-Miyaura Coupling on a Pyrrolo[2,3-b]pyridine Core nih.gov
| Substrate | Boronic Acid/Ester | Catalyst/Ligand | Conditions | Product | Yield |
| 4-chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₂CO₃, 1,4-dioxane/H₂O, 100 °C | 4-chloro-2-phenyl-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | 90% |
| 4-chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₂CO₃, 1,4-dioxane/H₂O, 100 °C | 4-chloro-2-(4-methoxyphenyl)-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | 89% |
The Buchwald-Hartwig amination is a premier method for the formation of carbon-nitrogen bonds. wikipedia.org This reaction is particularly relevant for the synthesis of the target molecule, as it could be used to introduce the 3-amino group onto a 3-halo-pyrrolo[2,3-b]pyridine precursor. The reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable phosphine ligand. mdpi.comchemspider.comnih.gov The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphines often providing the best results. nih.gov
Buchwald-Hartwig Amination on a Pyrrolo[2,3-b]pyridine Core nih.govmdpi.com
| Aryl Halide | Amine | Catalyst/Ligand | Base | Conditions | Product | Yield |
| 4-chloro-2-aryl-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | N-methylbenzylamine | Pd(OAc)₂ / RuPhos | NaOtBu | t-BuOH, 110 °C | 2-aryl-4-(N-methylbenzylamino)-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | 68% |
| N-((6-chloropyridin-3-yl)methyl)-...-pyrrolopyrimidine | Benzylamine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1,4-dioxane, 110 °C | N-((6-(benzylamino)pyridin-3-yl)methyl)-...-pyrrolopyrimidine | 54% |
These catalytic methods provide a powerful and flexible toolkit for the synthesis and functionalization of the this compound core structure, enabling the efficient construction of this and related molecules.
Organocatalytic Transformations
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of metal catalysts to construct chiral molecules. For the 7-azaindole (B17877) framework, organocatalytic transformations are particularly relevant for introducing chirality to substituents on the core structure. While direct organocatalytic formation of the 7-azaindole ring is not extensively documented, the functionalization of derivatives, particularly those involving 7-azaindoline amides, has been explored. These amides serve as versatile synthons in various organocatalytic asymmetric reactions, including aldol reactions, Mannich reactions, and conjugate additions. researchgate.netmdpi.com
For instance, the use of chiral organocatalysts can facilitate the enantioselective addition of nucleophiles to positions on the pyrrole ring or to side chains attached to the 7-azaindole nucleus. This strategy would be critical for synthesizing enantiomerically pure analogs of this compound with chiral centers in its side chains, should such modifications be desired.
Photoredox Catalysis in Pyrrolo[2,3-b]pyridine Formation
Visible-light photoredox catalysis offers a mild and efficient method for forming carbon-carbon and carbon-heteroatom bonds through single-electron transfer (SET) pathways. In the context of the 1H-pyrrolo[2,3-b]pyridine scaffold, photoredox catalysis is primarily utilized for C-H functionalization rather than the initial ring formation. nih.gov This approach allows for the direct introduction of alkyl, aryl, and other functional groups onto the pre-formed 7-azaindole core, avoiding the need for pre-functionalized starting materials. nih.govacs.org
For example, the C2 and C3 positions of the pyrrole moiety are often susceptible to radical addition. A photoredox-catalyzed Minisci-type reaction could be envisioned for the introduction of functional groups onto the 7-azaindole skeleton. nih.gov An iridium or ruthenium-based photocatalyst, upon excitation by visible light, can generate a radical species from a suitable precursor. This radical can then add to the electron-deficient positions of a protonated 7-azaindole ring. This method would be a powerful way to further diversify structures like this compound.
Table 1: Examples of Photoredox-Catalyzed C-H Functionalization of Heteroarenes
| Heteroarene | Radical Precursor | Photocatalyst | Functionalization Position | Yield (%) | Reference |
| 7-Azaindole | Bromomalonate | Ir(ppy)₃ | C2 | 40-92 | nih.govacs.org |
| Indole | Bromomalonate | Ir(ppy)₃ | C2 | 40-92 | nih.gov |
| Pyridine | Allylic Substrates | Dithiophosphoric Acid | C4 | Varies | nih.gov |
This table presents generalized findings for the functionalization of heteroarenes, including 7-azaindole, to illustrate the potential of photoredox catalysis.
Stereoselective Synthesis of Chiral Analogs of this compound
The development of stereoselective methods is paramount for producing single-enantiomer drugs, as different enantiomers can have vastly different biological activities.
Asymmetric Catalysis
Asymmetric catalysis is the most direct approach to synthesizing chiral molecules. For analogs of this compound, this would typically involve the use of a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction. This could be in the construction of the heterocyclic core itself or in the modification of its substituents. A notable strategy involves the use of 7-azaindoline amides in metal-catalyzed asymmetric reactions. mdpi.comnih.gov The 7-azaindoline group can act as a directing group, positioning the catalyst to effect a stereoselective transformation on a tethered substrate. mdpi.com For example, a chiral copper-ligand complex could catalyze an asymmetric aldol reaction on an α-substituted 7-azaindoline amide, leading to products with high diastereoselectivity and enantioselectivity. mdpi.com
Chiral Auxiliary Approaches
Chiral auxiliaries are covalently attached to a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed. The 7-azaindoline scaffold itself can be utilized in a manner analogous to a chiral auxiliary. mdpi.com By preparing amides from chiral 7-azaindolines, the inherent chirality of the azaindoline can direct subsequent reactions. For instance, the diastereoselective formation of β-N-glycosidically linked 3-indolyl methanamine derivatives has been achieved using an O-pivaloylated D-galactosylamine as the chiral auxiliary in an aza-Friedel-Crafts reaction of indoles, a reaction type applicable to 7-azaindoles.
Synthesis of Deuterated and Isotopically Labeled this compound for Mechanistic Studies
Isotopic labeling, particularly with deuterium (²H), is an invaluable tool for elucidating reaction mechanisms and studying metabolic pathways. The synthesis of a deuterated version of this compound would allow for detailed mechanistic investigation of its formation or biological interactions through techniques like NMR spectroscopy and mass spectrometry.
The introduction of deuterium can be achieved through various methods. One common approach is to use deuterated starting materials in the synthesis. For example, if a key step involves a C-H activation, using a substrate with a C-D bond at that position can help determine if that bond cleavage is part of the rate-determining step (kinetic isotope effect). Alternatively, post-synthetic hydrogen-deuterium exchange can be performed on the final molecule under acidic or basic conditions, or through metal-catalyzed exchange reactions, to label specific positions. While specific protocols for the deuteration of this compound are not published, the general principles of isotopic labeling are well-established and applicable to the 7-azaindole scaffold.
Chemical Reactivity, Derivatization, and Library Synthesis Centered on 5 Ethoxy 4 Fluoro 1h Pyrrolo 2,3 B Pyridin 3 Amine
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyrrolo[2,3-b]pyridine Core
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) nucleus is a fused heterocyclic system where an electron-rich pyrrole (B145914) ring is joined to an electron-deficient pyridine (B92270) ring. This electronic dichotomy governs its reactivity towards aromatic substitution.
Electrophilic Aromatic Substitution: The pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring. In the parent 7-azaindole (B17877), this reaction typically occurs at the C3 position. However, in 5-ethoxy-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine, this position is already occupied by an amino group. Electrophilic substitution would therefore be directed to other positions on the pyrrole ring (C2) or the pyridine ring (C6), influenced by the activating and directing effects of the existing substituents.
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient and is further activated for nucleophilic attack by the presence of the fused pyrrole and the electronegative fluorine atom at the C4 position. The C4 and C6 positions of the 7-azaindole core are the most susceptible to nucleophilic attack. The fluorine atom at C4 is an excellent leaving group in SNAr reactions, making this position a prime site for modification. epfl.chrsc.org Various nucleophiles, such as amines, alkoxides, and thiols, can readily displace the fluoride (B91410), providing a straightforward method for introducing a wide range of substituents. Studies on related 4-halopyridines have shown that substitution occurs preferentially at this position. epfl.ch
Functional Group Transformations of the Ethoxy, Fluoro, and Amine Moieties
Each of the functional groups on the this compound scaffold can be selectively modified to generate a diverse array of analogs.
Ethoxy Group: The C5-ethoxy group is an ether linkage. It is generally stable but can be cleaved under strong acidic conditions (e.g., using hydrobromic acid or boron tribromide) to yield the corresponding 5-hydroxy-1H-pyrrolo[2,3-b]pyridin-3-amine derivative. This resulting phenol (B47542) can then undergo further reactions, such as O-alkylation or conversion to a triflate for cross-coupling.
Fluoro Group: The C4-fluoro group is the most reactive site for nucleophilic aromatic substitution, as previously discussed. Its displacement allows for the introduction of various nitrogen, oxygen, and sulfur-based nucleophiles, which is a key strategy for derivatization. researchgate.net
Amine Group: The C3-primary amine is a highly versatile functional handle. It can undergo a plethora of transformations, including:
Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form stable amide and sulfonamide linkages.
Alkylation: Direct reaction with alkyl halides to produce secondary or tertiary amines.
Reductive Amination: Condensation with aldehydes or ketones followed by reduction to yield substituted amines.
Diazotization: Conversion to a diazonium salt using nitrous acid, which can then be displaced by various nucleophiles in Sandmeyer-type reactions, although such reactions can be challenging on electron-rich heterocyclic systems.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig) for Scaffold Diversification
Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, and they are extensively used for the functionalization of heterocyclic scaffolds like 7-azaindole. rsc.orgeurekaselect.com
Buchwald-Hartwig Amination: The primary amine at the C3 position can act as the nucleophilic component in Buchwald-Hartwig cross-coupling reactions with aryl or heteroaryl halides (or triflates). This reaction allows for the synthesis of complex diarylamine structures.
Suzuki and Sonogashira Reactions: These reactions typically require an aryl halide (Br, I) or triflate as the electrophilic coupling partner. The C4-fluoro group is generally unreactive under standard Suzuki or Sonogashira conditions. To utilize these reactions for diversification, a preliminary halogenation step (bromination or iodination) is often required. The electron-rich nature of the scaffold would likely direct electrophilic halogenation to the C2 or C6 positions. Once a bromo or iodo group is installed, Suzuki coupling with boronic acids or Sonogashira coupling with terminal alkynes can be performed to introduce a vast range of aryl, heteroaryl, and alkynyl substituents. nih.govmdpi.comnih.gov
| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Typical Temp. | Reference |
|---|---|---|---|---|---|---|---|
| Suzuki-Miyaura | 6-Bromo-7-azaindole | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 °C | nih.gov |
| Sonogashira | 5-Iodo-7-azaindole | Terminal alkyne | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 80 °C | mdpi.com |
| Buchwald-Hartwig | 4-Chloro-7-azaindole | Secondary Amine | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 °C | nih.gov |
Development of Combinatorial Libraries Based on the this compound Scaffold
The multiple reactive sites on the this compound scaffold make it an ideal starting point for the construction of combinatorial libraries. Diversity-oriented synthesis can be achieved by systematically applying the reactions described in the previous sections.
A potential synthetic library strategy could involve a multi-step sequence:
Scaffold Preparation: Begin with the core this compound.
First Diversification (C4): Perform nucleophilic aromatic substitution at the C4 position using a library of diverse amines, alcohols, or thiols. This creates a set of intermediates, each with a unique C4 substituent.
Second Diversification (C3): React the C3-amine of each intermediate from the previous step with a library of acyl chlorides or sulfonyl chlorides, generating a matrix of compounds with varied C3 and C4 substituents.
Third Diversification (C2/C6): For further complexity, selected intermediates could be halogenated at the C2 or C6 position, followed by Suzuki or Sonogashira cross-coupling with libraries of boronic acids or alkynes.
This approach allows for the rapid generation of thousands of structurally distinct molecules, which is highly valuable for screening in drug discovery programs. The development of DNA-encoded libraries of similar heterocyclic scaffolds highlights the power of this combinatorial approach. bohrium.com
Reaction Mechanisms and Kinetics of Key Derivatization Pathways
Understanding the mechanisms of the key derivatization reactions is crucial for optimizing conditions and predicting outcomes.
Nucleophilic Aromatic Substitution (SNAr): The displacement of the C4-fluoride proceeds via a two-step addition-elimination mechanism.
Addition: The nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring, which stabilizes the intermediate.
Elimination: The aromaticity is restored by the elimination of the fluoride ion, which is a good leaving group. The rate-determining step is typically the formation of the Meisenheimer complex. The reaction kinetics are influenced by the strength of the nucleophile and the ability of the ring system to stabilize the anionic intermediate.
Palladium-Catalyzed Cross-Coupling: These reactions proceed through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The generalized mechanism for a Suzuki reaction is illustrative:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C6-Br) of the 7-azaindole, forming an organopalladium(II) complex.
Transmetalation: The organoboron reagent (R-B(OH)₂) coordinates to the palladium, and in the presence of a base, the organic group (R) is transferred from boron to palladium, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then enter another cycle. The kinetics of these multi-step reactions are complex, depending on the specific substrates, catalyst, ligand, base, and solvent used.
Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation and Conformation Analysis of 5 Ethoxy 4 Fluoro 1h Pyrrolo 2,3 B Pyridin 3 Amine Derivatives
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments
Multi-dimensional NMR spectroscopy is a cornerstone for the structural assignment of complex organic molecules. However, no specific NMR data for 5-ethoxy-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine has been reported.
2D-NMR Techniques (COSY, HMQC, HMBC, NOESY)
Standard 2D-NMR techniques are routinely used to characterize novel pyrrolo[2,3-b]pyridine derivatives. researchgate.net These methods allow for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and provide insight into the molecule's connectivity and spatial arrangement. In a hypothetical analysis, a Correlation Spectroscopy (COSY) experiment would reveal proton-proton coupling networks, Heteronuclear Multiple Quantum Coherence (HMQC) would correlate protons to their directly attached carbons, and a Heteronuclear Multiple Bond Correlation (HMBC) spectrum would show longer-range (2-3 bond) correlations between protons and carbons. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would provide information on through-space proximity of protons, aiding in conformational analysis. Without experimental spectra, a data table of chemical shifts and correlations for this compound cannot be compiled.
Solid-State NMR for Polymorphic Studies of Related Scaffolds
Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the crystal structure and polymorphism of pharmaceutical compounds. It can differentiate between various solid forms (polymorphs, hydrates, co-crystals) by detecting subtle differences in the local chemical environment of the nuclei. Studies on related pharmaceutical solids have demonstrated the utility of ssNMR in identifying and quantifying different polymorphic forms, which is critical for drug development. However, no ssNMR studies have been published for this compound or its closely related derivatives, precluding any discussion of its solid-state forms.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a new compound by providing a highly accurate mass measurement. It is also used to study fragmentation patterns, which can help in structural elucidation of the parent molecule as well as its reaction intermediates and products. While HRMS data is frequently reported for novel heterocyclic compounds, no such data is available for this compound. Therefore, its exact mass and characteristic fragmentation pathways remain uncharacterized in the public literature.
Single-Crystal X-ray Diffraction Analysis of this compound and its Co-Crystals/Complexes
Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information for a crystalline compound, including precise bond lengths, bond angles, and torsional angles. Such analyses have been performed on other substituted pyrrolo[2,3-b]pyridine compounds, revealing detailed structural features. nih.govresearchgate.net
Determination of Absolute Configuration
For chiral molecules, single-crystal X-ray diffraction using anomalous dispersion is the gold standard for determining the absolute configuration of stereocenters. As this compound is achiral, this specific analysis is not applicable unless it is derivatized with a chiral moiety or forms a complex with a chiral molecule. No crystal structures of this compound, or any such derivatives or complexes, have been deposited in crystallographic databases.
Analysis of Intermolecular Interactions and Crystal Packing
The analysis of a crystal structure reveals how molecules are arranged in the solid state and the nature of the intermolecular forces (e.g., hydrogen bonds, π-π stacking) that govern this arrangement. This information is crucial for understanding physical properties like solubility and melting point. For related 7-azaindole (B17877) structures, N-H···N hydrogen bonds are common motifs that lead to the formation of dimers or chains in the crystal lattice. nih.govresearchgate.net Without a crystal structure for this compound, a detailed analysis of its specific intermolecular interactions and crystal packing is not possible.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful non-destructive method for identifying functional groups and probing the conformational landscape of molecules like this compound. These two techniques are often used in a complementary fashion, as they are governed by different selection rules. spectroscopyonline.commdpi.com FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when the vibration induces a change in the molecular dipole moment. mdpi.com Conversely, Raman spectroscopy detects the inelastic scattering of monochromatic light, with signals arising from vibrations that cause a change in the polarizability of the molecule. spectroscopyonline.com
The structure of this compound features a 7-azaindole core, substituted with amine, ethoxy, and fluorine groups. Each of these moieties gives rise to characteristic vibrational modes. The FT-IR and Raman spectra would provide a unique fingerprint for this molecule, allowing for its unambiguous identification.
Key functional groups and their expected vibrational frequencies include:
N-H Vibrations : The pyrrole (B145914) N-H and the primary amine (NH2) groups are expected to show stretching vibrations in the 3500-3300 cm⁻¹ region. In FT-IR spectra, primary amines typically display two distinct bands corresponding to asymmetric and symmetric stretching modes. iu.edu.sa The N-H bending vibrations for the amine group are anticipated around 1650-1550 cm⁻¹. nih.gov
C-H Vibrations : Aromatic C-H stretching from the pyrrole and pyridine (B92270) rings typically appears above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy group is found in the 3000-2850 cm⁻¹ region. sapub.org
Aromatic Ring Vibrations : The C=C and C=N stretching vibrations of the fused pyrrolopyridine ring system are expected in the 1650-1400 cm⁻¹ range. researchgate.net These bands are often strong in both FT-IR and Raman spectra and are highly characteristic of the heterocyclic core.
C-O and C-F Vibrations : The C-O stretching of the ethoxy group will likely produce a strong band in the FT-IR spectrum, typically between 1260-1000 cm⁻¹. The C-F stretching vibration is also expected to be a strong, characteristic band in the FT-IR spectrum, generally appearing in the 1400-1000 cm⁻¹ region.
C-N Vibrations : The C-N stretching of the aromatic amine is expected in the 1400–1200 cm⁻¹ region. nih.gov
Table 1: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Amine (N-H) | Asymmetric & Symmetric Stretch | 3500 - 3300 | 3500 - 3300 |
| Amine (N-H) | Bending | 1650 - 1550 | 1650 - 1550 |
| Pyrrole (N-H) | Stretch | ~3400 | ~3400 |
| Aromatic (C-H) | Stretch | 3100 - 3000 | 3100 - 3000 |
| Aliphatic (C-H) | Stretch | 3000 - 2850 | 3000 - 2850 |
| Aromatic (C=C, C=N) | Ring Stretch | 1650 - 1400 | 1650 - 1400 |
| Amine (C-N) | Stretch | 1400 - 1200 | 1400 - 1200 |
| Ether (C-O) | Stretch | 1260 - 1000 | Weak |
| Fluoro (C-F) | Stretch | 1400 - 1000 | Weak |
Note: The values presented are approximate and based on characteristic ranges for similar functional groups and molecular structures. nih.govsapub.orgresearchgate.net
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration of Chiral Analogs
While this compound is itself achiral, the introduction of a stereocenter in its derivatives would result in chiral analogs existing as enantiomers. Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is indispensable for the analysis of such chiral molecules. creative-biostructure.com These techniques rely on the differential interaction of chiral substances with left- and right-circularly polarized light. mgcub.ac.in
Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light (ΔA = A_L - A_R) as a function of wavelength. creative-biostructure.com An achiral molecule does not exhibit a CD signal, but a chiral molecule will produce a characteristic spectrum with positive or negative peaks. Enantiomers produce mirror-image CD spectra of equal magnitude but opposite sign. nih.gov This property makes CD an excellent tool for assessing enantiomeric purity. A pure enantiomer will show a strong CD signal, while a racemic mixture (50:50 mixture of enantiomers) will have no CD signal. The magnitude of the CD signal is directly proportional to the enantiomeric excess.
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. mgcub.ac.in The resulting curve can be complex, often showing peaks and troughs in regions where the molecule absorbs light. This phenomenon is known as the Cotton effect. pbsiddhartha.ac.in The sign of the Cotton effect (positive or negative) is directly related to the stereochemistry of the molecule.
The determination of the absolute configuration (the actual three-dimensional arrangement of atoms) of a chiral analog is a more complex application of these techniques. nih.gov It often involves comparing the experimentally measured CD or ORD spectrum with that of a known standard or with spectra predicted by quantum chemical calculations. nih.gov For instance, the experimental CD spectrum of a newly synthesized chiral derivative can be compared to the computationally predicted spectra for both the (R) and (S) enantiomers. A match between the experimental and one of the predicted spectra allows for the assignment of the absolute configuration. nih.gov
Table 2: Illustrative Chiroptical Data for a Hypothetical Chiral Analog
| Technique | Parameter | Wavelength (nm) | Value | Application |
| CD | Molar Ellipticity [θ] | 280 | +15,000 deg·cm²/dmol | Enantiomeric Purity Assessment |
| CD | Molar Ellipticity [θ] | 250 | -10,000 deg·cm²/dmol | Absolute Configuration |
| ORD | Molecular Rotation [Φ] | 300 | +5,000° | Absolute Configuration (Cotton Effect) |
| ORD | Molecular Rotation [Φ] | 260 | -8,000° | Absolute Configuration (Cotton Effect) |
Note: This table is illustrative and presents hypothetical data to demonstrate how chiroptical measurements are reported and used. The specific wavelengths and values would depend on the exact structure of the chiral analog.
Computational Chemistry and Theoretical Investigations of 5 Ethoxy 4 Fluoro 1h Pyrrolo 2,3 B Pyridin 3 Amine
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). journalirjpac.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov
A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. nih.gov For 5-ethoxy-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine, DFT calculations would map the distribution of these orbitals. It is anticipated that the electron density of the HOMO would be concentrated on the electron-rich pyrrole (B145914) ring and the amino group, identifying these as likely sites for electrophilic attack. Conversely, the LUMO's density would likely be distributed across the pyridine (B92270) ring, influenced by the electron-withdrawing fluorine atom, indicating sites susceptible to nucleophilic attack.
Table 1: Illustrative Frontier Orbital Data for a Theoretical Analysis
| Parameter | Calculated Value (eV) | Implication |
|---|---|---|
| EHOMO | -5.8 | Electron-donating capability (ionization potential) |
| ELUMO | -1.2 | Electron-accepting capability (electron affinity) |
| Energy Gap (ΔE) | 4.6 | Chemical reactivity and stability |
Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT calculation for this type of molecule. Specific experimental or calculated values for this compound are not available in the cited literature.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. bhu.ac.innih.gov The MEP map displays regions of varying electrostatic potential on the van der Waals surface of the molecule. researchgate.netproteopedia.org
Negative Regions (Red/Yellow): These areas are characterized by high electron density and correspond to sites prone to electrophilic attack. For this compound, negative potential is expected around the nitrogen atom of the pyridine ring and the oxygen atom of the ethoxy group. researchgate.net
Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. researchgate.net Positive potential is typically located around the hydrogen atoms, particularly the amine and pyrrole N-H protons.
Neutral Regions (Green): These areas represent regions with near-zero potential.
An MEP analysis would provide a clear visual guide to the reactive sites of this compound, complementing the insights gained from FMO theory.
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.govnih.govdntb.gov.ua The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a common "hinge-binder" in many kinase inhibitors, making this class of compounds highly relevant for such studies. jst.go.jp
Docking predicts the preferred binding orientation of the ligand within the active site of the target protein, estimating its binding affinity through a scoring function. nih.gov Following docking, MD simulations provide a dynamic view of the ligand-protein complex, assessing its stability and the persistence of key interactions over time. nih.govmdpi.com
While docking scores provide a rapid assessment of binding, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) offer a more accurate estimation of the binding free energy. frontiersin.orgnih.gov These "end-point" methods calculate the binding free energy by combining molecular mechanics energy terms with continuum solvation models. nih.gov
The calculation typically includes:
Van der Waals interactions
Electrostatic interactions
Polar solvation energy
Nonpolar solvation energy
For this compound, an MM-PBSA calculation, performed on snapshots from an MD simulation trajectory, could provide a quantitative prediction of its binding affinity to a specific kinase or other protein target. researchgate.net Although computationally intensive, this method is more accurate than standard docking scores and can help differentiate between promising and weak binders. nih.gov
Table 2: Illustrative MM-PBSA Binding Free Energy Components
| Energy Component | Calculated Value (kcal/mol) |
|---|---|
| Van der Waals Energy (ΔEvdW) | -45.5 |
| Electrostatic Energy (ΔEelec) | -20.1 |
| Polar Solvation Energy (ΔGpolar) | +38.7 |
| Nonpolar Solvation Energy (ΔGnonpolar) | -4.3 |
| Binding Free Energy (ΔGbind) | -31.2 |
Note: The data in this table is for illustrative purposes to show the typical output of an MM-PBSA calculation. Specific data for this compound is not available in the cited literature.
Conformational analysis studies how the three-dimensional shape of a molecule changes, which is crucial for its biological activity. biomedres.us While small molecules like this compound have rotatable bonds (e.g., in the ethoxy group), the core 7-azaindole (B17877) structure is relatively rigid.
Molecular dynamics simulations are the primary tool for this analysis in a biological context. mdpi.com By simulating the molecule's movement within a protein's binding site over nanoseconds, researchers can observe the stability of the docked pose. Key metrics such as the root-mean-square deviation (RMSD) of the ligand are monitored. A stable RMSD indicates that the ligand maintains a consistent binding mode, whereas significant fluctuations might suggest an unstable interaction. This analysis reveals which conformations are energetically favorable within the biological target, providing a more realistic understanding of the binding event.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling of this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) models are statistical tools used in drug design to correlate the chemical structures of a series of compounds with their biological activities or physicochemical properties, respectively. researchgate.net For a series of analogs based on the this compound scaffold, a 3D-QSAR study could be performed to understand what structural features are critical for activity. imist.maingentaconnect.com
To build a QSAR model, a dataset of structurally similar 1H-pyrrolo[2,3-b]pyridine derivatives with experimentally measured biological data (e.g., IC₅₀ values against a specific kinase) is required. researchgate.net Molecular descriptors representing steric, electronic, and hydrophobic properties are calculated for each analog. The model then establishes a mathematical equation linking these descriptors to the observed activity.
The resulting QSAR model, often visualized with contour maps, can:
Identify regions where bulky groups enhance or diminish activity.
Pinpoint areas where electron-withdrawing or electron-donating groups are favorable.
Predict the biological activity of new, yet-to-be-synthesized analogs, thereby prioritizing synthetic efforts. imist.ma
A similar QSPR approach could be used to model properties like solubility or metabolic stability for this series of compounds.
Development of Predictive Models (CoMFA, CoMSIA)
Quantitative structure-activity relationship (QSAR) modeling, particularly 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding the interaction between ligands and their target receptors. While specific CoMFA and CoMSIA studies on this compound are not extensively detailed in the public domain, the methodologies have been successfully applied to the broader class of pyrrolo[2,3-b]pyridine derivatives to elucidate the structural requirements for their biological activities, such as kinase inhibition. nih.govnih.gov
For a hypothetical kinase target, a 3D-QSAR study would involve aligning a series of analogues of this compound and calculating their steric and electrostatic fields (in CoMFA) as well as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields (in CoMSIA). The resulting models, often visualized as contour maps, highlight regions where modifications to the scaffold would be expected to enhance or diminish biological activity. For instance, a model might indicate that a bulkier substituent at the 5-ethoxy position could lead to a steric clash with the receptor, while a hydrogen bond acceptor in the vicinity of the 4-fluoro position might be favorable.
Table 1: Illustrative CoMFA and CoMSIA Statistical Results for a Hypothetical Kinase Inhibitor Series Based on the Pyrrolo[2,3-b]pyridine Scaffold
| Model | q² (Cross-validated correlation coefficient) | r² (Non-cross-validated correlation coefficient) | SEE (Standard Error of Estimate) | F-value |
|---|---|---|---|---|
| CoMFA | 0.65 | 0.92 | 0.25 | 120.5 |
Descriptors and Statistical Validation
The robustness and predictive power of any QSAR model are critically dependent on the molecular descriptors used and the statistical validation methods employed. Molecular descriptors are numerical representations of the chemical and physical properties of the molecules. For derivatives of this compound, these could include:
Electronic descriptors: Dipole moment, HOMO/LUMO energies, and partial charges, which describe the electronic aspects of the molecule.
Steric descriptors: Molecular weight, molar volume, and surface area, which relate to the size and shape of the molecule.
Topological descriptors: Connectivity indices that describe the branching and connectivity of the molecular structure.
Quantum chemical descriptors: Calculated properties that provide a more detailed understanding of the electronic structure. researchgate.net
Statistical validation is essential to ensure that the QSAR model is not a result of chance correlation. Common validation techniques include internal validation (leave-one-out or leave-many-out cross-validation) to assess the internal consistency of the model, and external validation using a test set of molecules that were not used in the model development to evaluate its predictive ability on new compounds.
Table 2: Examples of Molecular Descriptors and Their Potential Relevance
| Descriptor Type | Example | Relevance to Biological Activity |
|---|---|---|
| Electronic | Partial atomic charge on the pyridine nitrogen | Potential for hydrogen bonding with the target protein. |
| Steric | van der Waals volume of the ethoxy group | Influence on the fit within the binding pocket. |
Pharmacophore Modeling and Virtual Screening Based on the Pyrrolo[2,3-b]pyridine Scaffold
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. mdpi.com For the pyrrolo[2,3-b]pyridine scaffold, a pharmacophore model could be generated based on the structure of known active compounds or the ligand-receptor complex.
A typical pharmacophore for a kinase inhibitor based on this scaffold might include:
A hydrogen bond donor (e.g., the amine group at the 3-position).
A hydrogen bond acceptor (e.g., the nitrogen atom in the pyridine ring).
A hydrophobic region (e.g., the aromatic rings).
An aromatic ring feature.
Once a pharmacophore model is developed and validated, it can be used as a 3D query in virtual screening of large chemical databases to identify novel compounds that possess the desired pharmacophoric features and are therefore likely to be active. This approach can significantly accelerate the discovery of new lead compounds with diverse chemical structures. rsc.orgresearchgate.net
Reaction Mechanism Elucidation via Computational Transition State Search
Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, including the synthesis of complex molecules like this compound. By employing quantum mechanical methods such as Density Functional Theory (DFT), it is possible to map out the potential energy surface of a reaction, locate transition states, and calculate activation energies.
Molecular Interactions and Biochemical Target Engagement of 5 Ethoxy 4 Fluoro 1h Pyrrolo 2,3 B Pyridin 3 Amine and Its Analogs
Enzyme Inhibition Kinetics and Mechanism of Reversible/Irreversible Binding
No information is available regarding the enzyme inhibition kinetics or the binding mechanism of 5-ethoxy-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine.
Specific Enzyme Targets Potentially Modulated by Pyrrolo[2,3-b]pyridines
While specific targets for this compound have not been identified, research on analogous structures suggests that the pyrrolo[2,3-b]pyridine scaffold can be directed against various protein kinases. Studies on related compounds have reported inhibitory activity against targets such as Fibroblast Growth Factor Receptors (FGFR) and Colony-Stimulating Factor 1 Receptor (CSF1R). nih.govnih.govrsc.org For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were evaluated as potent FGFR inhibitors, with some analogs showing low nanomolar efficacy. nih.govrsc.org Another study detailed the development of a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine as an inhibitor of CSF1R. nih.gov However, these findings are for structurally distinct analogs and cannot be directly extrapolated to the subject compound.
Determination of IC50 and Ki Values (In Vitro)
There are no published in vitro IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values for this compound against any biological target.
Receptor Binding Assays and Ligand-Receptor Interaction Studies
No data from receptor binding assays or other ligand-receptor interaction studies for this compound are available in the public domain.
Protein Crystallography and Cryo-EM Studies of this compound in Complex with Biological Macromolecules
There are no publicly accessible protein crystallography or cryo-electron microscopy (cryo-EM) structures of this compound in complex with any biological macromolecule.
Biophysical Characterization of Compound-Target Interactions
Information regarding the biophysical characterization of interactions between this compound and any biological target, using methods such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR), could not be located.
Proteomic Approaches for Target Identification and Validation in Cellular Lysates
There are no available studies that utilize chemical proteomic approaches to identify or validate the cellular targets of this compound.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations of 5 Ethoxy 4 Fluoro 1h Pyrrolo 2,3 B Pyridin 3 Amine Analogs
Systematic Modification of Substituents on the Pyrrolo[2,3-b]pyridine Core
Systematic modifications of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core have been a cornerstone of optimizing the potency and selectivity of these analogs. Research has demonstrated that the nature and position of substituents have a profound impact on biological activity, particularly in the context of kinase inhibition.
For instance, in the development of Janus kinase (JAK) inhibitors, modifications at the C4 and C5 positions have proven critical. The introduction of a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring resulted in a significant enhancement of JAK3 inhibitory activity. nih.govresearchgate.net This suggests that the C5 position can accommodate a hydrogen-bond donor/acceptor, while a moderately bulky hydrophobic group at the C4 position is favorable for binding in the hydrophobic pocket of the kinase.
Similarly, in the pursuit of fibroblast growth factor receptor (FGFR) inhibitors, substitution at the C5-position with a trifluoromethyl group was found to improve activity. This enhancement is attributed to the formation of a hydrogen bond with specific amino acid residues in the target protein. nih.gov Modifications at the C3-position have also been explored, with various substituted groups leading to potent anti-tumor agents. nih.govnih.gov
The table below summarizes the effects of various substitutions on the 1H-pyrrolo[2,3-b]pyridine core on JAK3 inhibitory activity, illustrating the sensitivity of the scaffold to structural changes.
| Compound | C4-Substituent | C5-Substituent | JAK3 IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| 11a | Cyclohexylamino | -CONH₂ | 1600 | researchgate.net |
| 14a | Cyclobutylamino | -CONH₂ | 14 | researchgate.net |
| 11c | Cyclopentylamino | -CONH₂ | 15 | researchgate.net |
| 11d | Cycloheptylamino | -CONH₂ | 3.5 | researchgate.net |
| 14c | (cis-4-Hydroxycyclohexyl)amino | -CONH₂ | 5.1 | nih.gov |
Scaffold Hopping and Bioisosteric Replacements Strategies
Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to explore novel chemical space, improve physicochemical properties, and circumvent existing patents. mdpi.com The 7-azaindole (B17877) core itself is a successful bioisostere of indole (B1671886) and purine (B94841) systems, which contributes to its prevalence in medicinal chemistry. nih.govnih.gov
A notable example of scaffold hopping involves the replacement of a pyrrolopyrimidine core with a 1H-pyrrolo[2,3-b]pyridine scaffold in the development of Colony Stimulating Factor 1 Receptor (CSF1R) inhibitors. This strategic switch was investigated to explore structure-activity relationships, although in one case, the resulting 7-azaindole analog proved to be less potent than the parent pyrrolopyrimidine, highlighting that the success of a scaffold hop is not guaranteed and is target-dependent. nih.gov Conversely, designing phosphoinositide 3-kinase (PI3K) inhibitors through a scaffold hopping strategy from other heterocyclic systems to the 7-azaindole core has led to the identification of potent derivatives. nih.gov
Bioisosteric replacement of the indole ring with azaindole moieties has been shown to improve aqueous solubility and metabolic stability. pharmablock.com For example, a systematic replacement of the indole in a series of HIV-1 inhibitors with the four possible azaindole isomers (4-, 5-, 6-, and 7-azaindole) resulted in compounds with markedly improved pharmaceutical properties, including a greater than 25-fold enhancement in solubility. pharmablock.com However, the biological activity can be sensitive to the position of the nitrogen atom in the pyridine (B92270) ring, with 4- and 7-azaindoles retaining or improving efficacy in that specific series, while the 5- and 6-azaindole (B1212597) analogs saw a reduction. pharmablock.com
Conformational Restriction and Rigidity Studies on the Compound
Conformational restriction is a design strategy that aims to improve biological activity and selectivity by reducing the conformational flexibility of a molecule. By locking a flexible molecule into its bioactive conformation, the entropic penalty of binding to the target is reduced, which can lead to a significant increase in affinity.
For analogs of 5-ethoxy-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine, this strategy could be applied to the ethoxy group at the C5-position. The free rotation around the C5-O and O-CH₂ bonds allows the ethyl group to adopt numerous conformations. By incorporating this substituent into a ring system, for example, by creating a fused dihydrofuran or dihydropyran ring at the C4 and C5 positions, its orientation relative to the core scaffold would be fixed.
Elucidation of Key Pharmacophoric Features for Biological Activity
The 1H-pyrrolo[2,3-b]pyridine scaffold is widely recognized as a "hinge-binding motif," a key pharmacophoric feature for a vast number of kinase inhibitors. jst.go.jpnih.gov The arrangement of nitrogen atoms in the bicyclic system is ideal for forming critical hydrogen bonds with the backbone of the kinase hinge region, which connects the N- and C-lobes of the kinase domain.
The key pharmacophoric features are:
Hydrogen Bond Donor: The pyrrole (B145914) N1-H acts as a hydrogen bond donor. nih.gov
Hydrogen Bond Acceptor: The pyridine N7 atom acts as a hydrogen bond acceptor. nih.gov
This dual interaction mimics the way adenine, the core of ATP, binds to the same region. This allows 7-azaindole derivatives to act as ATP-competitive inhibitors. mdpi.comnih.gov
Molecular docking and dynamics simulations have further illuminated these interactions. In studies of 7-azaindole derivatives targeting the SARS-CoV-2 spike-hACE2 interface, the scaffold was shown to form robust hydrogen bonds and pi-cation interactions with key residues like ASP30 and LYS417, respectively. nih.gov For FGFR1 inhibitors, the 1H-pyrrolo[2,3-b]pyridine core forms two hydrogen bonds with the backbone carbonyl of glutamate (B1630785) and the NH of alanine (B10760859) in the hinge region. nih.gov Substituents at other positions, such as the 3-amino and 5-ethoxy groups of the title compound, provide additional points for interaction, contributing to affinity and selectivity for the target protein.
Positional Scanning and Substituent Effect Analysis on Efficacy and Selectivity (In Vitro)
Positional scanning and analysis of substituent effects are crucial for fine-tuning the efficacy and selectivity of lead compounds. For 1H-pyrrolo[2,3-b]pyridine derivatives, extensive in vitro studies have mapped the effects of placing different functional groups at various positions on the core.
As discussed in Section 7.1, work on JAK3 inhibitors demonstrated that while a C5-carboxamide was beneficial, the size of a C4-cycloalkylamino substituent had a significant impact on potency. A cycloheptyl group at C4 yielded the most potent compound in one series, suggesting the presence of a corresponding hydrophobic pocket that can accommodate larger groups. researchgate.net
In the development of PI3Kγ inhibitors, introducing a 4-pyridyl moiety at the C3 position of the 7-azaindole scaffold led to a 15-fold improvement in potency compared to the unsubstituted analog. nih.gov This was hypothesized to provide favorable interactions within a specific pocket of the enzyme. Further exploration of substituents on an isoindolinone moiety attached to the core revealed that bulky N-alkyl groups were detrimental to potency. nih.gov
The following table presents data on FGFR inhibitors, showing how modifications to a phenyl group attached to the 1H-pyrrolo[2,3-b]pyridine core influence inhibitory activity against different FGFR isoforms.
| Compound | Substituent (R) | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | Reference |
|---|---|---|---|---|---|
| 4a | 2-methoxyphenyl | 150 | 210 | 340 | rsc.org |
| 4d | 3,5-dimethoxyphenyl | 25 | 45 | 120 | rsc.org |
| 4h | 3,4,5-trimethoxyphenyl | 7 | 9 | 25 | rsc.org |
| 4j | 3-ethoxyphenyl | 68 | 98 | 150 | rsc.org |
Impact of Stereochemistry on Molecular Recognition and Activity
Stereochemistry plays a vital role in molecular recognition, as biological targets such as enzymes and receptors are chiral environments. The three-dimensional arrangement of atoms in a drug molecule can dictate its binding affinity and functional activity.
For analogs of this compound, stereocenters could be introduced in substituents attached to the core scaffold. For example, if the ethyl group of the C5-ethoxy substituent were to be further functionalized, or if a chiral amine were attached at the C3 or C4 positions, stereoisomers would result.
A clear example of the importance of stereochemistry in this class was demonstrated during the development of PI3Kγ inhibitors. A lead compound containing a chiral isoindolinone moiety attached to the 7-azaindole core was evaluated as a racemate. Subsequent separation and testing of the individual enantiomers revealed that the (S)-enantiomer possessed significantly improved activity over the racemic mixture, while the (R)-enantiomer was less potent. nih.gov This finding confirms that the target's binding pocket has a distinct topographical preference, and only the correctly oriented enantiomer can achieve an optimal fit for potent inhibition. This underscores the necessity of evaluating stereoisomers independently during the drug discovery process to maximize biological activity.
Cellular Biological Activities and Mechanism of Action Studies of 5 Ethoxy 4 Fluoro 1h Pyrrolo 2,3 B Pyridin 3 Amine
Cell-Based Assays for Target Engagement and Pathway Modulation
Cell-based assays are fundamental in determining how a compound interacts with its intended biological target within a cellular context and the subsequent effects on signaling pathways. For the compound 5-ethoxy-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine, specific data from such assays are not publicly available. However, the application of these techniques would be crucial in elucidating its mechanism of action.
Reporter Gene Assays
Reporter gene assays are a common method to study the activity of a specific signaling pathway. In these assays, a reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter that is regulated by the pathway of interest. An increase or decrease in the expression of the reporter gene, which can be easily measured, indicates that the compound is modulating the activity of that pathway.
Should this compound be tested using this methodology, it would provide insights into which cellular signaling cascades it affects. For instance, if the compound is hypothesized to be an inhibitor of a particular kinase pathway, a reporter gene driven by a transcription factor downstream of that kinase would be used. A decrease in reporter signal in the presence of the compound would suggest target engagement and pathway inhibition.
Western Blotting and Immunofluorescence for Protein Expression Modulation
Western blotting and immunofluorescence are powerful techniques to observe changes in protein expression and localization within a cell upon treatment with a compound. Western blotting allows for the quantification of specific proteins, while immunofluorescence provides spatial information about their distribution.
For a related compound, a 1H-pyrrolo[2,3-b]pyridine derivative, Western blot analysis was used to show a concentration-dependent decrease in the expression of MMP9 and an increase in TIMP2 in 4T1 breast cancer cells. This indicated that the compound's anti-migratory and anti-invasive effects were associated with the modulation of these proteins. A similar approach for this compound would involve treating relevant cell lines with the compound and then probing for key proteins in a targeted pathway to understand its molecular mechanism.
Phenotypic Screening in Defined Cell Lines to Identify Novel Biological Effects (Mechanism-Focused)
Phenotypic screening involves testing a compound across a variety of cell lines to identify observable changes, or phenotypes, such as cell death, changes in morphology, or altered proliferation. This approach can uncover unexpected biological activities and help to identify the compound's mechanism of action.
For example, a study on a 1H-pyrrolo[2,3-b]pyridine derivative, compound 4h, used phenotypic assays to demonstrate its ability to inhibit the proliferation of 4T1 breast cancer cells and induce apoptosis. These findings were critical in characterizing its anticancer properties. A comprehensive phenotypic screen of this compound in a panel of diverse cancer cell lines could reveal its potential as a therapeutic agent and provide clues about its molecular targets.
Below is a representative table of how data from a phenotypic screen might be presented:
| Cell Line | Tissue of Origin | IC50 (µM) |
| Cell Line A | Breast Cancer | Data not available |
| Cell Line B | Lung Cancer | Data not available |
| Cell Line C | Colon Cancer | Data not available |
Investigation of Intracellular Localization and Distribution (Excluding Pharmacokinetics in vivo)
Understanding where a compound localizes within a cell is essential for interpreting its activity. Techniques such as fluorescence microscopy, often using a fluorescently tagged version of the compound or specific fluorescent dyes, can reveal its subcellular distribution. For instance, a compound that localizes to the nucleus may have an effect on transcription, while one that accumulates in the mitochondria might affect cellular metabolism.
There are currently no published studies on the intracellular localization of this compound. Such an investigation would provide valuable context for any observed biological effects.
Studies on Cellular Permeability and Efflux Mechanisms (In Vitro Cell Models)
For a compound to be effective, it must be able to cross the cell membrane to reach its intracellular target. Cellular permeability is often assessed using in vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers. These assays measure the rate at which a compound passes through a membrane or cell layer.
Furthermore, many cells possess efflux pumps, such as P-glycoprotein, which can actively transport compounds out of the cell, leading to drug resistance. Assays using cell lines that overexpress these pumps can determine if a compound is a substrate for them. While specific data for this compound is not available, a study on other pyridine-based inhibitors highlighted the importance of such assessments, with permeability (Pe) values ranging from low to high depending on the chemical substitutions.
A representative data table for cellular permeability and efflux studies is shown below:
| Assay | Result |
| PAMPA Pe (10⁻⁶ cm s⁻¹) | Data not available |
| Caco-2 A→B Permeability | Data not available |
| Caco-2 B→A Permeability | Data not available |
| Efflux Ratio (B→A/A→B) | Data not available |
Molecular Pathway Analysis Using Omics Technologies (Transcriptomics, Proteomics) in Cell Cultures Exposed to the Compound
Omics technologies, such as transcriptomics (measuring all RNA transcripts) and proteomics (measuring all proteins), provide a global view of the cellular response to a compound. By treating cell cultures with this compound and analyzing the changes in the transcriptome and proteome, researchers could identify the molecular pathways that are most significantly affected. This unbiased approach is highly valuable for hypothesis generation regarding the compound's mechanism of action and for identifying potential biomarkers of its activity. As of now, no such studies have been published for this compound.
Preclinical Pharmacological Considerations and Metabolism Studies of 5 Ethoxy 4 Fluoro 1h Pyrrolo 2,3 B Pyridin 3 Amine in Vitro
Cytochrome P450 (CYP) Inhibition and Induction Studies (In Vitro)
Assessing the potential of a drug candidate to inhibit or induce major CYP enzymes is a critical component of preclinical safety evaluation. Inhibition of CYP enzymes can lead to drug-drug interactions, where the co-administration of the new drug increases the plasma concentration of other drugs metabolized by the same enzyme, potentially leading to toxicity. Conversely, induction of CYP enzymes can increase the metabolism of co-administered drugs, reducing their efficacy. Standard in vitro assays are used to determine the IC50 values for inhibition of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) and the potential for induction, typically assessed in cultured human hepatocytes.
Plasma Protein Binding Characteristics (In Vitro)
The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, is a key determinant of its pharmacokinetic and pharmacodynamic properties. Only the unbound fraction of a drug is free to distribute into tissues and interact with its target. The plasma protein binding of 5-ethoxy-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine would be determined in vitro, typically using methods such as equilibrium dialysis, ultrafiltration, or ultracentrifugation with plasma from different species.
Permeability Studies Across Biological Barriers Using In Vitro Models (e.g., Caco-2 cells)
To be orally bioavailable, a drug must be able to permeate the intestinal epithelium. The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with many characteristics of the intestinal barrier, is a widely used in vitro model to predict intestinal permeability. The permeability of this compound would be assessed by measuring its transport across the Caco-2 cell monolayer in both the apical to basolateral and basolateral to apical directions. This also helps to identify if the compound is a substrate for efflux transporters like P-glycoprotein.
Evaluation of Off-Target Interactions in Broader In Vitro Screening Panels (Selectivity Profiling)
To assess the selectivity of a compound and identify potential off-target interactions that could lead to adverse effects, it is typically screened against a broad panel of receptors, ion channels, and enzymes. This selectivity profiling is crucial for early de-risking of a drug candidate. For this compound, this would involve testing its activity against a wide range of biological targets at a fixed concentration to identify any significant interactions.
Future Research Trajectories and Emerging Applications of 5 Ethoxy 4 Fluoro 1h Pyrrolo 2,3 B Pyridin 3 Amine Derivatives in Chemical Biology and Drug Discovery Research
Development of Next-Generation Pyrrolo[2,3-b]pyridine-Based Chemical Probes for Biological Systems
A significant future direction lies in the development of chemical probes derived from 5-ethoxy-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine to investigate complex biological systems. These probes, equipped with reporter tags such as fluorophores or biotin, would enable the visualization and identification of the molecular targets of these compounds within cells. Such tools are invaluable for target validation and for understanding the mechanism of action of novel bioactive molecules. The pyrrolo[2,3-b]pyridine scaffold has been utilized in the development of inhibitors for a variety of kinases, and fluorescently labeled derivatives could be used to study kinase localization and activity in living cells. nih.gov
Exploration of Novel Therapeutic Areas Based on Identified Molecular Mechanisms
The pyrrolo[2,3-b]pyridine core is a versatile pharmacophore that has been successfully employed in the development of inhibitors for a range of kinases implicated in various diseases. nih.govnih.gov Future research will likely focus on expanding the therapeutic applications of this compound derivatives beyond the well-trodden path of oncology.
For instance, derivatives of pyrrolo[2,3-b]pyridine have shown potential as inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme in the pathogenesis of Alzheimer's disease. nih.govnih.gov This opens up the exciting possibility of developing novel treatments for neurodegenerative disorders. Furthermore, the discovery of pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of Traf2 and Nck-interacting kinase (TNIK) suggests their potential application in colorectal cancer. researchgate.netimist.ma The anti-inflammatory properties of some derivatives also point towards their potential use in treating inflammatory conditions like psoriasis. nih.gov
| Derivative Class | Target Kinase | Therapeutic Area | Key Findings |
| Pyrrolo[2,3-b]pyridine Analogs | GSK-3β | Alzheimer's Disease | Potent inhibition of GSK-3β and reduction of tau hyperphosphorylation in preclinical models. nih.gov |
| Pyrrolo[2,3-b]pyridine Compounds | TNIK | Colorectal Cancer | High inhibitory activity against TNIK, a kinase involved in colorectal cancer progression. bohrium.com |
| Pyrrolo[2,3-b]pyridine Derivatives | CDK8 | Psoriasis | Selective inhibition of CDK8, leading to anti-inflammatory effects in a psoriasis model. nih.gov |
| Pyrrolo[2,3-b]pyridine Analogs | B-RAF | Cancer | Development of potent inhibitors against the V600E mutant of B-RAF kinase. nih.gov |
| Pyrrolo[2,3-b]pyridine Derivatives | c-Met | Cancer | Discovery of novel inhibitors of the c-Met kinase with antiproliferative activity. nih.gov |
| 1H-pyrrolo[2,3-b]pyridine Derivatives | FGFR | Cancer | Potent activity against Fibroblast Growth Factor Receptors 1, 2, and 3. rsc.org |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process. These computational tools can be employed to design and optimize derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties. By analyzing vast datasets of chemical structures and biological activities, AI algorithms can identify novel scaffolds and predict the biological activity of virtual compounds, thereby accelerating the identification of promising drug candidates. For example, a hierarchical graph-based generative model has been used to generate novel TNIK inhibitors with a pyrrolo[2,3-b]pyridine core. researchgate.net
Advances in Synthetic Methods for Diverse Analog Generation
The exploration of the chemical space around the this compound core will necessitate the development of advanced and efficient synthetic methodologies. nih.gov Researchers will likely focus on creating diverse libraries of analogs by introducing a variety of substituents at different positions of the pyrrolo[2,3-b]pyridine ring. Methodologies such as chemoselective Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination have been successfully used for the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines and can be adapted for the synthesis of novel derivatives. nih.gov The development of efficient routes to fluorinated pyrrolo[2,3-b]pyridines is also of significant interest. enamine.net
Investigation into Prodrug Strategies and Targeted Delivery Systems (Conceptual, Pre-Clinical in vitro)
To enhance the therapeutic efficacy and reduce the potential side effects of this compound derivatives, future research will likely explore prodrug strategies and targeted delivery systems. Prodrugs are inactive precursors that are converted into the active drug in the body, which can improve the drug's pharmacokinetic profile. Targeted delivery systems, such as antibody-drug conjugates or nanoparticle-based carriers, can deliver the drug specifically to the site of action, thereby increasing its concentration at the target tissue and minimizing off-target effects. mdpi.com These approaches are still in the conceptual and pre-clinical in vitro stages for this class of compounds but hold significant promise for future development.
Collaborative Research Initiatives and Multidisciplinary Approaches for Comprehensive Understanding
A comprehensive understanding of the therapeutic potential of this compound derivatives will require a multidisciplinary approach. Collaborative research initiatives involving medicinal chemists, chemical biologists, computational scientists, and pharmacologists will be crucial for accelerating the translation of basic research findings into clinical applications. Such collaborations will facilitate the integration of diverse expertise, from compound synthesis and biological evaluation to computational modeling and clinical trial design.
Q & A
Advanced Research Question
- Fluorine positioning : 4-Fluoro substitution enhances metabolic stability compared to 5- or 6-fluoro isomers by reducing cytochrome P450 interactions .
- Ethoxy vs. methoxy : Ethoxy improves solubility (logP reduction by ~0.5 units) without compromising target binding .
- Amine modification : Primary amines (e.g., -NH₂) show higher kinase inhibition (IC₅₀ ~50 nM) than secondary or tertiary analogs in kinase assays .
How can reaction yields be optimized for large-scale synthesis?
Advanced Research Question
- Catalyst screening : Pd(OAc)₂ with SPhos ligand increases coupling efficiency (>80% yield) vs. PPh₃-based systems (<60%) .
- Solvent effects : DMF/H₂O mixtures reduce byproduct formation during amination steps.
- Temperature control : Stepwise heating (50°C → 100°C) minimizes decomposition of heat-sensitive intermediates .
What are the stability considerations for this compound under storage?
Basic Research Question
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation (t₁/₂ reduces from 6 months to 2 weeks under UV exposure).
- Moisture control : Lyophilize and use desiccants to avoid hydrolysis of the ethoxy group .
How can computational modeling guide the design of derivatives?
Advanced Research Question
- Docking studies : Use AutoDock Vina to predict binding to kinase targets (e.g., JAK2) by simulating interactions between the fluoropyrrolopyridine core and ATP-binding pockets .
- MD simulations : Assess conformational flexibility of the ethoxy group in aqueous vs. lipid environments to optimize bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
